7-(4-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused bicyclic core incorporating triazole and pyrimidine rings. The 4-methoxyphenyl substituent at position 7 and a methyl group at position 2 are critical for its structural and functional uniqueness.
Properties
IUPAC Name |
11-(4-methoxyphenyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-18-16-17-9-13-14(21(16)19-10)7-8-20(15(13)22)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIBOALOLINIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound features a complex heterocyclic structure that includes a pyrido and triazole moiety. Its synthesis typically involves multi-step processes that include cyclization and functional group modifications. Various synthetic routes have been documented in literature to optimize yield and biological activity.
1. Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study highlighted that triazolo[1,5-a]pyrimidines demonstrated moderate to high antimicrobial activities against various bacteria such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their growth.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes like ThyX, crucial for bacterial survival .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Research has shown that derivatives of triazolo[1,5-a]pyrimidines exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives demonstrated IC50 values indicating potent activity against these cells .
- Case Study : In a specific case study, a related compound was tested against the NCI 60 cell lines panel and showed moderate growth inhibition against leukemia cell lines .
3. Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives have also been documented:
- Experimental Models : In vivo studies utilizing animal models have shown that these compounds can significantly reduce inflammation markers . The exact pathways are still under investigation but are believed to involve modulation of cytokine production.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of these compounds. Modifications at specific positions on the triazole or pyridine rings can lead to increased potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at N3 position | Increased antibacterial activity |
| Aromatic substitutions | Enhanced cytotoxicity against cancer cells |
Scientific Research Applications
Medicinal Applications
Antitumor Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
Compounds similar to 7-(4-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have demonstrated antimicrobial properties against a range of pathogens. The incorporation of the methoxy group has been linked to enhanced activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies have reported that modifications to the pyrido-triazole structure can lead to effective inhibitors of the ThyX enzyme, which is involved in bacterial DNA synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various substitutions on the pyrido-triazole core can lead to changes in biological activity. For instance:
- Methoxy Substitution : The presence of a methoxy group at the para position on the phenyl ring enhances solubility and bioavailability.
- Pyridine Ring Modifications : Alterations in the nitrogen positioning within the pyridine ring can affect receptor binding affinity and selectivity.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions including cyclization and condensation techniques. Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction times .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Cancer Research : A study demonstrated that specific derivatives showed up to 70% inhibition of tumor cell growth in vitro when tested against various cancer cell lines .
- Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives exhibited MIC values lower than conventional treatments against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations :
- The 4-methoxyphenyl group in the target compound and ’s analog enhances solubility and modulates receptor interactions compared to halogenated (e.g., 3-fluorophenyl) or non-polar phenyl substituents.
- Dihydro derivatives (e.g., ) show reduced aromaticity, which may alter binding kinetics in enzymatic targets.
Pharmacological and Electrochemical Profiles
Antidiabetic Activity
The dihydro analog demonstrated dual activity as a glucokinase activator and dipeptidyl peptidase-4 (DPP-4) inhibitor, with IC₅₀ values in the micromolar range. The target compound’s pyrido-fused system may enhance rigidity and selectivity for similar targets, though experimental validation is required.
Electrochemical Behavior
Triazolopyrimidinones with chloromethyl or morpholinomethyl substituents (e.g., S1-TP and S3-TP in ) exhibited distinct redox potentials on carbon graphite electrodes.
Q & A
Basic: What synthetic methodologies are optimal for preparing 7-(4-methoxyphenyl)-2-methylpyrido-triazolopyrimidine derivatives, and how do reaction conditions impact yield?
Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions. For example, a three-component fusion of aminothiazole derivatives, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under molten-state conditions can yield high-purity products . Key factors include:
- Catalyst selection : Piperidine or tetramethylenediamine (TMDP) may be used, but TMDP is preferred for efficiency despite toxicity concerns. Piperidine availability can be restricted due to regulatory issues .
- Solvent system : Ethanol/water (1:1 v/v) mixtures improve solubility and reduce side reactions compared to pure DMF .
- Workup : Cooling the reaction mixture, followed by methanol addition and overnight crystallization, ensures optimal purity (e.g., 62–70% yields reported for analogous compounds) .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Answer:
A multi-technique approach is critical:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR spectroscopy : H NMR confirms substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.2 ppm). C NMR resolves carbonyl (δ ~165 ppm) and heterocyclic carbons .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for similar derivatives) validate molecular weight .
- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
Advanced: How can researchers address contradictions in reported pharmacological data for triazolopyrimidine analogs?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from:
- Substituent effects : The 4-methoxyphenyl group may enhance lipophilicity and target binding compared to halogenated analogs, altering activity profiles .
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times to minimize false negatives .
- Metabolic stability : Incorporate stability studies in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
Advanced: What experimental design principles should guide environmental fate studies for this compound?
Answer:
Long-term environmental impact studies should adopt a tiered approach:
- Phase 1 (Lab-scale) : Assess hydrolysis/photolysis rates under controlled pH and UV conditions. Measure logP to predict bioaccumulation potential .
- Phase 2 (Ecosystem modeling) : Use randomized block designs with split-split plots to evaluate soil adsorption and aquatic toxicity across seasons .
- Analytical methods : Employ LC-MS/MS for trace quantification (detection limit <1 ppb) in biotic/abiotic samples .
Advanced: How can this compound be integrated into a theoretical framework for kinase inhibition studies?
Answer:
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) based on structural homology to pyrido[4,3-d]pyrimidine inhibitors .
- Molecular docking : Use the compound’s triazolo-pyrimidine core to model hydrogen bonding with kinase hinge regions (e.g., Glu762 in EGFR) .
- Validation : Compare inhibition constants (K) with fluoropyrimidine analogs to establish structure-activity relationships .
Advanced: What strategies optimize reproducibility in synthetic protocols for scale-up?
Answer:
- Process automation : Implement continuous flow reactors to control exothermic reactions and improve batch consistency .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation (e.g., enolate intermediates in cyclocondensation) .
- Purification : Replace column chromatography with antisolvent crystallization (e.g., ethanol/water) to reduce solvent waste and improve yield (>90% purity) .
Basic: What safety precautions are critical when handling this compound during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, methanol) .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with TMDP or chlorinated intermediates .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced: How can computational chemistry guide the design of derivatives with enhanced solubility?
Answer:
- QSAR modeling : Correlate logS values with substituent electronic parameters (e.g., Hammett σ) to predict aqueous solubility .
- Co-crystal screening : Use Mercury software to identify hydrogen-bond acceptors (e.g., PEGs) for co-crystallization .
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, succinic acid) to improve bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
